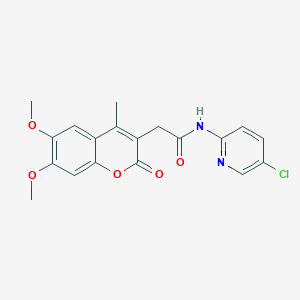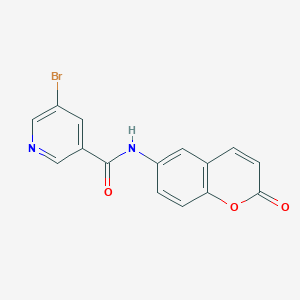
6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-hydroxyquinoline.
N-Methylation: The hydroxyl group at the 4-position is methylated using methyl iodide in the presence of a base such as potassium carbonate.
N-Phenylation: The amine group is introduced by reacting the intermediate with aniline under acidic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 3-position using a suitable carboxylating agent like phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Display unique biological properties and are used in drug development.
Uniqueness
6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, hydroxy, methyl, and phenyl groups makes it a versatile compound for various applications.
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
6-chloro-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-20(12-5-3-2-4-6-12)17(22)14-10-19-15-8-7-11(18)9-13(15)16(14)21/h2-10H,1H3,(H,19,21) |
InChIキー |
SGTNDHKDHKOCCU-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12180938.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12180945.png)
![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B12180953.png)

![7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12180961.png)

![[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone](/img/structure/B12180971.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12180983.png)


![2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one](/img/structure/B12180997.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
